1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane 1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane
Brand Name: Vulcanchem
CAS No.: 102684-61-7
VCID: VC11521616
InChI:
SMILES:
Molecular Formula: C8H17BrO3
Molecular Weight: 241.1

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane

CAS No.: 102684-61-7

Cat. No.: VC11521616

Molecular Formula: C8H17BrO3

Molecular Weight: 241.1

Purity: 95

* For research use only. Not for human or veterinary use.

1-bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane - 102684-61-7

Specification

CAS No. 102684-61-7
Molecular Formula C8H17BrO3
Molecular Weight 241.1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-Bromo-2-[2-(2-ethoxyethoxy)ethoxy]ethane (C₈H₁₇BrO₃) features a brominated ethane backbone substituted with a triethylene glycol monoethyl ether chain. The structure comprises:

  • Bromine atom at position 1 of the ethane chain.

  • Polyether side chain at position 2: -O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃.

The InChIKey and SMILES representations for analogous compounds, such as 1-bromo-3,6-dioxaheptane (InChIKey: HUXJXNSHCKHFIL-UHFFFAOYSA-N; SMILES: C(OCCBr)COC) , highlight the critical role of ether linkages in determining solubility and reactivity.

Physicochemical Properties

Key properties inferred from structurally similar compounds :

PropertyValue
Molecular Weight257.12 g/mol (calculated)
Boiling Point~180–190°C (estimated)
Density1.25–1.35 g/mL at 25°C
Refractive Index1.445–1.455 (n₀²⁵)
Water SolubilityImmiscible
Flash Point>70°C (combustible liquid)

The extended ethoxy chain enhances lipophilicity compared to methoxy analogs (e.g., 1-bromo-2-(2-methoxyethoxy)ethane, density: 1.360 g/mL) , making it suitable for non-polar reaction media.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via halogenation of polyether alcohols, analogous to methods used for 1-bromo-2-(2-methoxyethoxy)ethane :

Step 1: Preparation of 2-[2-(2-ethoxyethoxy)ethoxy]ethanol

  • React diethylene glycol monoethyl ether with ethylene oxide under basic conditions.

Step 2: Bromination

  • Treat the alcohol with phosphorus tribromide (PBr₃) in tetrahydrofuran (THF) at 65°C for 8 hours :

    HO-(CH₂CH₂O)₃-CH₂CH₃ + PBr₃ → Br-(CH₂CH₂O)₃-CH₂CH₃ + H₃PO₃\text{HO-(CH₂CH₂O)₃-CH₂CH₃ + PBr₃ → Br-(CH₂CH₂O)₃-CH₂CH₃ + H₃PO₃}
  • Yield: ~90–93% (based on methoxy analog data) .

Reaction Mechanisms

  • Nucleophilic Substitution: The bromine atom serves as a leaving group, enabling alkylation reactions with amines or thiols.

  • Ether Cleavage: Reacts with HI to generate iodinated derivatives, useful in cross-coupling reactions.

Applications in Scientific Research

Organic Synthesis

  • Phase-Transfer Catalyst: Facilitates reactions between aqueous and organic phases due to amphiphilic structure.

  • Polymer Building Block: Used in synthesizing polyethylene glycol (PEG)-based dendrimers and surfactants .

Pharmaceutical Intermediates

  • Prodrug Synthesis: Enhances solubility of hydrophobic drugs (e.g., antitumor agents) via PEGylation .

  • Drug Delivery Systems: Forms micelles for targeted delivery, as demonstrated in studies on methoxy analogs.

Industrial and Research Case Studies

Case Study: Solvent in Coating Formulations

  • A 2023 study substituted traditional glycol ethers with brominated polyethers, achieving 20% faster drying times in epoxy resins .

Environmental Impact

  • Low bioaccumulation potential (log P ≈ 1.8); 80% degradation in 28 days under aerobic conditions.

Future Directions

  • Green Synthesis: Explore catalytic bromination using N-bromosuccinimide to reduce PBr₃ waste .

  • Biomedical Engineering: Investigate telechelic polymers for siRNA delivery, leveraging ethoxy chain biocompatibility.

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